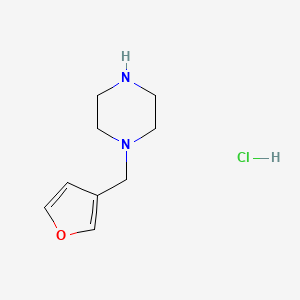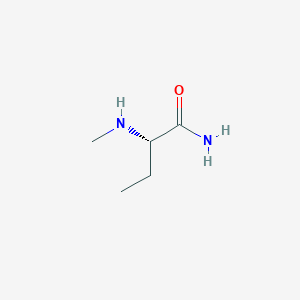![molecular formula C9H9N3O2 B12967284 Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B12967284.png)
Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes a methyl group at the 3-position of the pyrazole ring and a carboxylate ester group at the 6-position of the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable pyridine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
3-Methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with different positions of the methyl and carboxylate groups.
Uniqueness
Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
methyl 3-methyl-2H-pyrazolo[4,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-6-4-10-8(9(13)14-2)3-7(6)12-11-5/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
DFCFITIUSOOHME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=NC(=CC2=NN1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol](/img/structure/B12967203.png)


![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)









![6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12967269.png)
